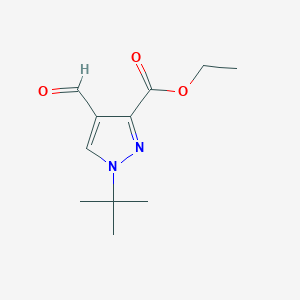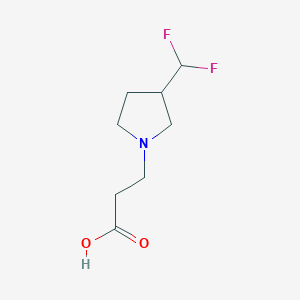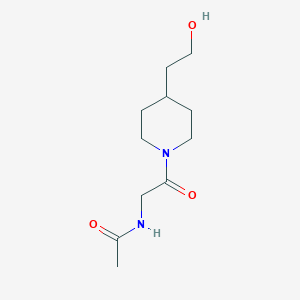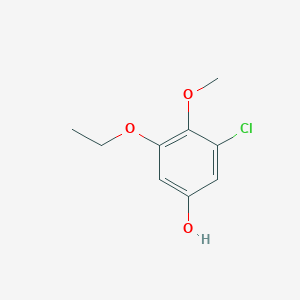
3-Chloro-5-ethoxy-4-methoxyphenol
Overview
Description
3-Chloro-5-ethoxy-4-methoxyphenol is a chemical compound . It is a white to yellow solid at room temperature . The compound has a molecular weight of 158.58 .
Molecular Structure Analysis
The molecular formula of this compound is C9H11ClO3 . The InChI code is 1S/C7H7ClO2/c1-10-7-3-5 (8)2-6 (9)4-7/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 158.58 .Scientific Research Applications
1. Thermal Transformation Studies
Research has shown that compounds like 3-Chloro-5-ethoxy-4-methoxyphenol undergo significant transformations under certain conditions. For instance, the heating of trans-5-O-caffeoylquinic acid in alcoholic solutions leads to the formation of various compounds, including methoxy, ethoxy, and propoxy adducts, which are related to this compound (Dawidowicz & Typek, 2015).
2. Role in Lignin Breakdown
Fungal chloroperoxidases can chlorinate and cleave lignin structures, forming compounds such as 1-chloro-4-ethoxy-3-methoxybenzene, which are structurally related to this compound. This indicates a potential role in the natural production of chloroaromatics and lignin breakdown (Ortiz-Bermúdez, Srebotnik, & Hammel, 2003).
3. Molecular and Spectroscopic Analysis
The vibrational assignment and molecular characteristics of compounds like 3-Chloro-5-methoxyphenol, a structurally similar molecule, have been extensively studied using spectroscopic techniques and density functional theory. These studies are crucial for understanding the molecular behavior of such compounds (2020).
4. Applications in Synthesis and Characterization
Compounds like this compound are used in various chemical synthesis and characterization processes. For example, the synthesis of novel Schiff bases incorporates similar structures, demonstrating their utility in creating new chemical compounds with potential applications in corrosion inhibition (Pandey, Singh, Verma, & Ebenso, 2017).
5. Photocatalytic Degradation Studies
The photocatalytic degradation of related compounds, such as 2-chloro-4-methoxyphenol, has been studied, indicating the potential environmental impact and degradation pathways of such chemicals. Understanding these pathways is crucial for assessing the environmental fate of similar compounds (Lu Yuan-ye, 2009).
Safety and Hazards
Future Directions
Phenol derivatives, including 3-Chloro-5-ethoxy-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .
Mechanism of Action
Target of Action
3-Chloro-5-ethoxy-4-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Mequinol acts as a melanocytotoxic chemical . When oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds can damage and destroy pigment cells, causing skin depigmentation . Skin cells can protect themselves against these cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione s-transferase on the cytotoxic compounds .
Biochemical Pathways
The biochemical pathway involved in the action of Mequinol is the melanogenesis pathway . This pathway is responsible for the production of melanin in melanocytes. Mequinol disrupts this pathway, leading to a decrease in melanin production and resulting in skin depigmentation .
Pharmacokinetics
The pharmacokinetics of Mequinol involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, Mequinol is absorbed through the skin. It is then distributed to the melanocytes where it exerts its action . Mequinol demonstrated an elimination half-life of 30 to 90 minutes following intravenous infusion .
Result of Action
The primary result of Mequinol’s action is skin depigmentation . By damaging and destroying pigment cells, Mequinol causes a decrease in melanin production, leading to lighter patches of skin . This effect is used therapeutically to treat conditions like solar lentigines, which are darkened patches of skin caused by sun exposure .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-ethoxy-4-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, this compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory cytokines. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are often dose-dependent and can vary based on the specific cell type being studied.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects begin to emerge. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the aromatic ring, leading to the formation of more polar metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported into cells via organic anion transporters, which facilitate its uptake into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.
properties
IUPAC Name |
3-chloro-5-ethoxy-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDLLOWKAXJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



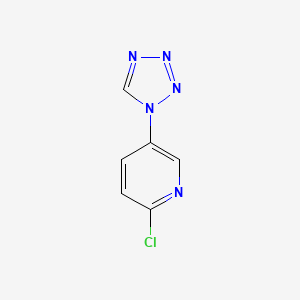
![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)
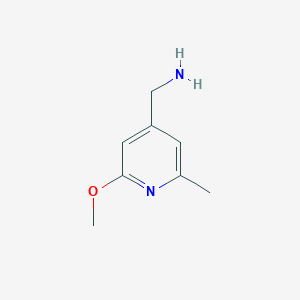
![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)
